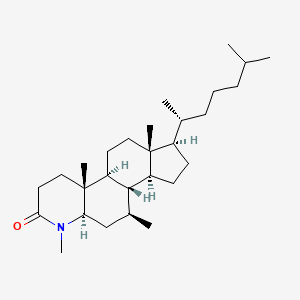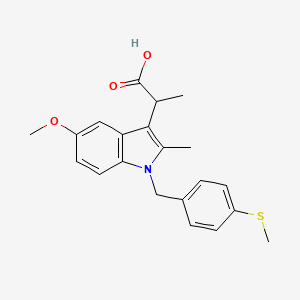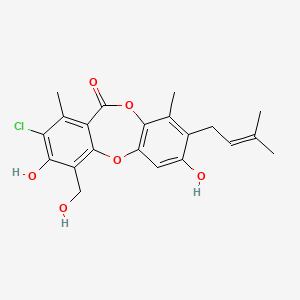
モリカセリンD
概要
説明
Mollicellin D is a depsidone compound isolated from the fungus Chaetomium brasiliense. Depsidones are a class of polycyclic compounds that contain two or more monocyclic aromatic units linked by an ester bond. Mollicellin D has shown significant biological activities, including antibacterial and cytotoxic properties .
科学的研究の応用
Mollicellin D has a wide range of scientific research applications:
Chemistry: Used as a model compound to study depsidone chemistry and to develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines.
作用機序
Target of Action
Mollicellin D, a depsidone-based analog, primarily targets Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning. The ability of Mollicellin D to inhibit these bacteria suggests its potential as an antimicrobial agent.
Mode of Action
The introduction of aldehyde and methoxyl groups in the compound structure has been found to improve its inhibitory action against MRSA .
Biochemical Pathways
Mollicellin D is a secondary metabolite produced by the fungus Chaetomium .
Result of Action
Mollicellin D has demonstrated significant antibacterial activity. It inhibits the growth of Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg ml−1 . This suggests that Mollicellin D could potentially be used in the treatment of infections caused by these bacteria.
Action Environment
The action of Mollicellin D is influenced by the environment in which it is produced. The compound is derived from the fungus Chaetomium, which can adapt to a variety of environments, including marine and terrestrial habitats . The production of Mollicellin D and its bioactivity may therefore be influenced by factors such as the nutrient availability and physical conditions of the fungus’s habitat.
生化学分析
Biochemical Properties
Mollicellin D plays a crucial role in biochemical reactions, primarily due to its interaction with bacterial enzymes and proteins. It exhibits significant inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/ml . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, Mollicellin D has shown interactions with various proteins involved in bacterial metabolism, further inhibiting their growth and proliferation .
Cellular Effects
Mollicellin D exerts profound effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cancer cell lines, such as HepG2 and Hela, Mollicellin D exhibits cytotoxic activity, with IC50 values of 19.64 and 13.97 μg/ml, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Mollicellin D involves its binding interactions with bacterial enzymes and proteins. It inhibits the activity of enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity . Additionally, Mollicellin D interferes with bacterial DNA replication and transcription processes, further inhibiting bacterial growth . In human cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mollicellin D have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial and cytotoxic properties over extended periods . Prolonged exposure to Mollicellin D can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have shown that Mollicellin D can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Mollicellin D vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, Mollicellin D can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in the development of Mollicellin D-based therapies .
Metabolic Pathways
Mollicellin D is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its antibacterial and cytotoxic effects . Additionally, Mollicellin D influences metabolic flux and metabolite levels in bacterial and human cells, further inhibiting their growth and proliferation .
Transport and Distribution
Mollicellin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . In bacterial cells, Mollicellin D localizes to the cell wall and cytoplasm, where it exerts its antibacterial effects . In human cells, the compound is distributed to various organelles, including the mitochondria and nucleus, where it influences cellular function .
Subcellular Localization
The subcellular localization of Mollicellin D plays a critical role in its activity and function. In bacterial cells, the compound targets the cell wall and cytoplasmic enzymes, disrupting essential cellular processes . In human cells, Mollicellin D localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . Additionally, the compound is found in the nucleus, where it influences gene expression and DNA replication . These localization patterns are mediated by specific targeting signals and post-translational modifications that direct Mollicellin D to its sites of action .
準備方法
Synthetic Routes and Reaction Conditions: Mollicellin D can be synthesized through the cultivation of Chaetomium brasiliense in rice media. The compound is then isolated using chromatographic techniques and its structure elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for Mollicellin D. The compound is primarily obtained through laboratory-scale fermentation of the fungal strain and subsequent purification processes .
化学反応の分析
Types of Reactions: Mollicellin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Mollicellin D .
類似化合物との比較
- Mollicellin S
- Mollicellin T
- Mollicellin U
- Mollicellin H
特性
IUPAC Name |
8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFZKIGIQBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218573 | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68455-11-8 | |
| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mollicellin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLLICELLIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mollicellin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


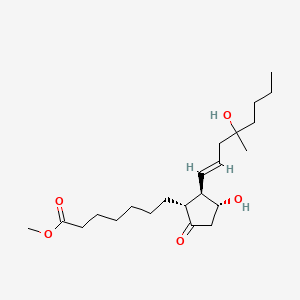
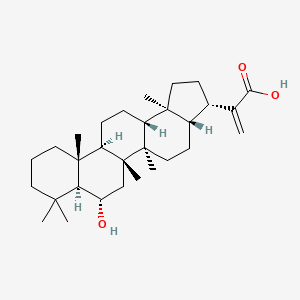
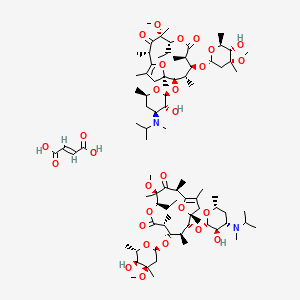
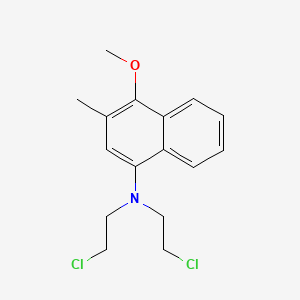
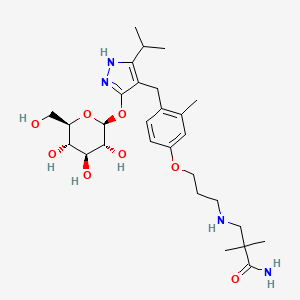
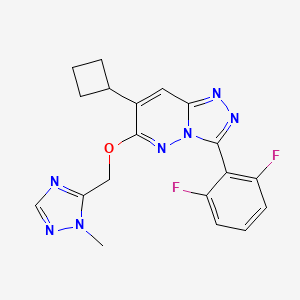
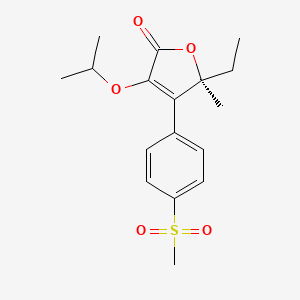
![sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate](/img/structure/B1676612.png)
![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)
![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B1676616.png)
